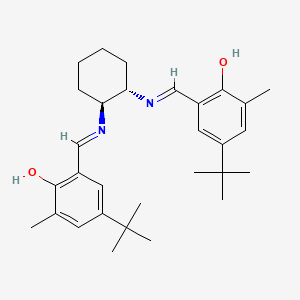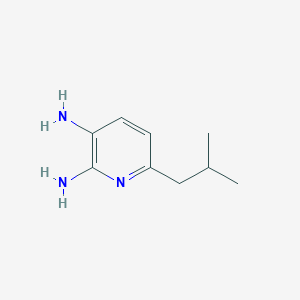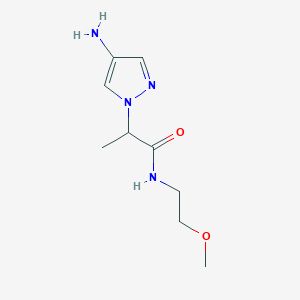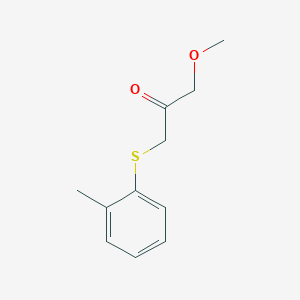![molecular formula C8H16N2O B13645074 1-Oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13645074.png)
1-Oxa-8-azaspiro[4.5]decan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-8-azaspiro[4.5]decan-4-amine is a spirocyclic compound that features a unique structure with a spiro linkage between an oxane (oxygen-containing) and an azaspiro (nitrogen-containing) ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence as a core structure in various natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-8-azaspiro[4.5]decan-4-amine typically involves the formation of a spirocyclic ring system. One common method includes the reduction of an azide intermediate. The process can be scaled up using a continuous three-step flow process, which involves the formation and reduction of the azide intermediate, followed by the use of a transaminase to prepare the desired enantiomer in high yield and enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing the synthesis for larger scale reactions. The use of biocatalytic transaminase technology has shown promise in achieving high yields and enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-8-azaspiro[4.5]decan-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions, particularly involving azide intermediates, are crucial in its synthesis.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include reducing agents like hydrogen gas or hydrides for reduction reactions, and oxidizing agents like peroxides for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azide intermediate yields the desired spirocyclic amine, while oxidation can lead to various oxides.
Scientific Research Applications
1-Oxa-8-azaspiro[4.5]decan-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex molecules and natural products.
Mechanism of Action
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features but different biological activities.
8-Oxa-2-azaspiro[4.5]decane: A compound with a similar spirocyclic structure, used in the production of biologically active compounds.
1-Oxa-3,8-diazaspiro[4.5]decan-2-one: Known for its potent inhibitory effect on neural calcium uptake and protective action against brain edema.
Uniqueness
1-Oxa-8-azaspiro[45]decan-4-amine stands out due to its specific spiro linkage and the presence of both oxygen and nitrogen atoms in its ring system
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-oxa-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C8H16N2O/c9-7-1-6-11-8(7)2-4-10-5-3-8/h7,10H,1-6,9H2 |
InChI Key |
WGBFZRUMPWHPRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(C1N)CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


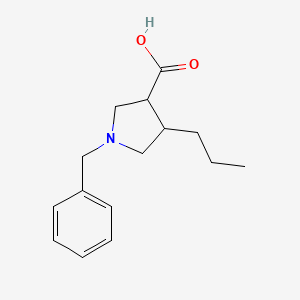
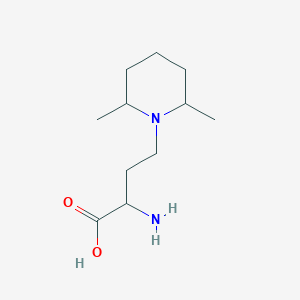

![3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13645012.png)
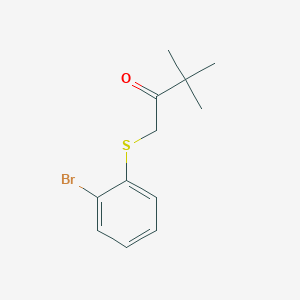
![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13645022.png)
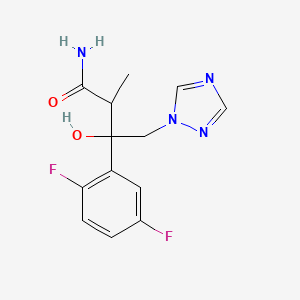
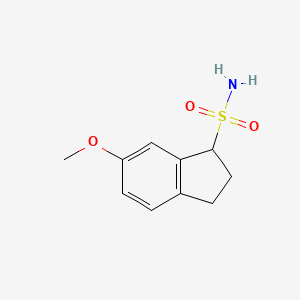
![6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B13645037.png)
